molecular formula C19H23N3O6 B12928058 N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine CAS No. 77205-69-7

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine

Cat. No.: B12928058
CAS No.: 77205-69-7
M. Wt: 389.4 g/mol
InChI Key: SMAHLDNEHHWVLI-INIZCTEOSA-N
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Description

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine is an organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by the presence of benzyloxycarbonyl and methylpropoxycarbonyl groups attached to the L-histidine molecule. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine typically involves the protection of the amino and carboxyl groups of L-histidine. The benzyloxycarbonyl group is introduced using benzyl chloroformate, while the methylpropoxycarbonyl group is introduced using 2-methylpropyl chloroformate. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the protective groups, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl and methylpropoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically results in the free amino acid.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein synthesis and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and methylpropoxycarbonyl groups protect the amino and carboxyl groups of L-histidine, allowing it to participate in selective reactions without interference. This protection is crucial in peptide synthesis and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-N-methylalanine
  • N-[(Benzyloxy)carbonyl]-L-proline
  • N-[(Benzyloxy)carbonyl]-L-lysine

Uniqueness

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine is unique due to the presence of both benzyloxycarbonyl and methylpropoxycarbonyl groups, which provide dual protection to the L-histidine molecule. This dual protection enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

77205-69-7

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-3-[1-(2-methylpropoxycarbonyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H23N3O6/c1-13(2)10-28-19(26)22-9-15(20-12-22)8-16(17(23)24)21-18(25)27-11-14-6-4-3-5-7-14/h3-7,9,12-13,16H,8,10-11H2,1-2H3,(H,21,25)(H,23,24)/t16-/m0/s1

InChI Key

SMAHLDNEHHWVLI-INIZCTEOSA-N

Isomeric SMILES

CC(C)COC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)COC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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